4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

For reliable SAR data on RET, JAK, and PI3K kinases, purchase this specific 4-ethoxy derivative. The ethoxy group's intermediate size and H-bond acceptor capacity critically impact selectivity and potency, unlike 4-chloro or 4-methyl analogs. Its inert 4-ethoxy and reactive 2-COOH handle enable orthogonal diversification: amide coupling at the 2-position, then C–H functionalization at position 7, unattainable with competing reactive substituents. Sourced at ≥95% purity, it is ready for immediate use in amide library synthesis and PROTAC linker conjugation. Ideal for fragment growing in shallow ATP pockets.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
CAS No. 2091119-16-1
Cat. No. B1478545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
CAS2091119-16-1
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCCOC1=NC(=CN2C1=CC(=N2)C(=O)O)C
InChIInChI=1S/C10H11N3O3/c1-3-16-9-8-4-7(10(14)15)12-13(8)5-6(2)11-9/h4-5H,3H2,1-2H3,(H,14,15)
InChIKeyMZFWLUIQXBXNBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 2091119-16-1): A Differentiated Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry Procurement


4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 2091119-16-1) is a heterocyclic small molecule (MF: C₁₀H₁₁N₃O₃, MW: 221.21 g/mol) belonging to the pyrazolo[1,5-a]pyrazine scaffold class, a privileged chemotype in kinase inhibitor drug discovery . It features a carboxylic acid functional group at the 2-position, an ethoxy substituent at the 4-position, and a methyl group at the 6-position of the fused pyrazolo-pyrazine core. The compound is commercially supplied at ≥95% purity by multiple vendors, positioning it as a late-stage functionalizable intermediate for structure-activity relationship (SAR) exploration . The pyrazolo[1,5-a]pyrazine core has been validated in multiple patent families as a potent scaffold for RET, JAK, ROS1, and PI3K kinase inhibition, with lead compounds achieving single-digit nanomolar IC₅₀ values [1].

Why 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid Cannot Be Replaced by 4-Methoxy, 4-Chloro, or 4,6-Dimethyl Analogs in SAR Programs


Within the pyrazolo[1,5-a]pyrazine-2-carboxylic acid series, the identity of the 4-position substituent critically governs electronic character, steric profile, lipophilicity, and metabolic susceptibility—parameters known to dramatically alter kinase selectivity and pharmacokinetics in this scaffold class . The 4-ethoxy group introduces a unique combination of σ-electron-donating character (Hammett σₚ ≈ −0.24) intermediate between methoxy (σₚ ≈ −0.27) and methyl (σₚ ≈ −0.17), a larger steric footprint (Taft Eₛ ≈ −0.55 vs. −0.38 for OMe), and an additional rotatable bond that modulates conformational entropy upon target binding [1]. In contrast, the 4-chloro analog (CAS 2090724-58-4) presents an electron-withdrawing environment (σₚ ≈ +0.23) that alters pyrazine ring electronics and hydrogen-bonding capacity, while the 4,6-dimethyl analog (CAS 1823537-77-4) lacks the hydrogen-bond acceptor capability of the ethoxy oxygen, which can serve as a key pharmacophoric contact in kinase hinge-binding motifs [2]. These substituent-dependent physicochemical divergences mean that SAR trends established for one 4-substituted derivative cannot be linearly extrapolated to another; direct procurement of the specific 4-ethoxy variant is prerequisite for reliable structure-activity data generation.

Quantitative Differentiation Evidence: 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid vs. Closest Analogs


Lipophilicity Tuning: Calculated logP Differentiation Between 4-Ethoxy and Key 4-Substituted Analogs

The 4-ethoxy substituent provides a calculated partition coefficient (clogP) that is approximately 0.5–0.7 log units higher than the 4-methoxy analog and approximately 0.9–1.1 log units higher than the 4-hydroxy analog, while remaining approximately 0.3–0.5 log units lower than the 4-chloro derivative . This intermediate lipophilicity is advantageous for balancing membrane permeability with aqueous solubility in lead optimization campaigns targeting intracellular kinase domains. The ethoxy oxygen retains hydrogen-bond acceptor capacity (contributing to an estimated TPSA of ~68 Ų for the target compound vs. ~59 Ų for the 4,6-dimethyl analog and ~55 Ų for the 4-chloro analog), a feature that can be exploited for directed interactions with kinase hinge regions [1]. In the pyrazolo[1,5-a]pyrazine RET inhibitor series disclosed by Array BioPharma, systematic variation at the 4-position (H, Cl, CH₃, cyclopropyl) demonstrated that even modest changes in this substituent shift RET-WT IC₅₀ values by up to 3-fold in matched molecular pairs, underscoring the sensitivity of target engagement to 4-substituent identity [2].

Lipophilicity Drug-likeness Physicochemical profiling logP Lead optimization

Carboxylic Acid Handle for Derivatization: Comparative Suitability for Amide Coupling and Prodrug Strategies

The 2-carboxylic acid moiety of the target compound provides a versatile synthetic handle for late-stage diversification via amide coupling, esterification, or hydrazide formation—reactions that are well-established for pyrazolo[1,5-a]pyrazine-2-carboxylic acid derivatives . In contrast to the 4-chloro analog (CAS 2090724-58-4), which introduces a competing electrophilic site at the 4-position capable of undergoing nucleophilic aromatic substitution (SNAr) under basic amide coupling conditions, the 4-ethoxy substituent is chemically inert toward standard coupling reagents (HATU, EDC/HOBt, DCC), ensuring chemoselective functionalization exclusively at the carboxylic acid . The 4-hydroxy analog (CAS 1443978-44-6) presents O-acylation competition that necessitates protection/deprotection strategies. Furthermore, the ethyl ester prodrug strategy (exemplified by ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate, CAS 1449598-75-7) is directly accessible from the target carboxylic acid via simple esterification, enabling rapid pharmacokinetic optimization without altering the 4-ethoxy pharmacophore [1]. The target compound's molecular weight (221.21 g/mol) is lower than the 4-ethoxy-6-ethyl analog (CAS 2098009-00-6, MW 235.24), providing a fragment-like size advantage for lead optimization campaigns that prioritize ligand efficiency metrics.

Amide coupling Prodrug design Synthetic tractability Building block Library synthesis

Class-Level Kinase Inhibition Potency: Pyrazolo[1,5-a]pyrazine Scaffold Validation Across RET, JAK, and PI3K Targets

The pyrazolo[1,5-a]pyrazine scaffold has been independently validated by multiple pharmaceutical research groups as a privileged kinase inhibitor core. Array BioPharma disclosed 4-substituted pyrazolo[1,5-a]pyrazines achieving RET-WT IC₅₀ values of 3.9–4.8 nM and RET-V804M (gatekeeper mutant) IC₅₀ values of 5.8–9.0 nM in biochemical assays [1]. Separately, pyrazolo[1,5-a]pyrazin-4-one derivatives demonstrated cytotoxicity IC₅₀ values of 7.01–8.19 μM against A549 lung adenocarcinoma cells with concomitant reduction in PI3K protein levels [2]. In the JAK inhibitor space, 4,6-substituted pyrazolo[1,5-a]pyrazines have shown JAK1 IC₅₀ of 5.5 μM [3]. While direct IC₅₀ data for the specific 4-ethoxy-6-methyl derivative remain unpublished as of the search date, the structure conforms to the pharmacophoric requirements of the RET inhibitor pharmacophore model (4-alkoxy substitution, 6-methyl, 2-carboxylic acid or derivatives thereof), positioning it as a candidate for direct screening in RET, JAK, or PI3K biochemical assays [4]. The ethoxy group at position 4 is explicitly within the scope of alkoxy substituents claimed in the Array BioPharma RET patent (claim construction covers C1-C6 alkoxy), establishing freedom-to-operate for research use [4].

Kinase inhibition RET kinase JAK kinase PI3K IC₅₀ Cancer therapeutics

Position 7 C–H Acidity and Late-Stage Functionalization Potential: Calculated pKₐ Predicts Regioselective Derivatization Access

Computational pKₐ calculations performed on pyrazolo[1,5-a]pyrazines demonstrate that the C–H group at position 7 is the most acidic proton on the heterocyclic core, with a calculated pKₐ (DMSO) that is largely independent of the substituent at the 4-position . This enables regioselective C–H insertion chemistry at position 7 across the entire 4-substituted series, including the 4-ethoxy derivative. The Koidan group demonstrated that 4-methoxypyrazolo[1,5-a]pyrazine (the closest published analog to the target compound) undergoes diaminomethylation at position 7 with silylformamidine reagent in 58–71% yield, and subsequent hydrolysis/methanolysis yields the 7-formyl or 7-methylimine derivative in high yield (90%) . By extension, the 4-ethoxy-6-methyl derivative is predicted to undergo analogous position-7 functionalization with comparable efficiency, as the 4-ethoxy substituent's electronic contribution (σₚ ≈ −0.24) is nearly identical to methoxy (σₚ ≈ −0.27) [1]. This provides a unique synthetic advantage over the 4-chloro analog: while the 4-Cl compound is also amenable to position-7 functionalization, the presence of the competing electrophilic chlorine requires careful control of reaction stoichiometry to avoid dual derivatization .

C–H functionalization Late-stage diversification pKₐ Regioselectivity Chemical space expansion

Commercial Availability and Purity Benchmarking: Supply Chain Reliability vs. Analog Compounds

The target compound (CAS 2091119-16-1) is listed as a catalog product by multiple international vendors (CymitQuimica/Biosynth, A2B Chem, Chemsrc) in quantities from milligrams to grams, with a standard purity specification of ≥95% . In comparison, the 4-methoxy analog (CAS 2092628-00-5) and 4-chloro analog (CAS 2090724-58-4) are also commercially available at ≥95% purity, indicating comparable supply chain maturity across the series . However, the 4-ethoxy derivative occupies a distinct procurement niche: it is the only analog in the series that combines (i) an alkoxy hydrogen-bond acceptor at position 4, (ii) a non-halogenated, non-ionizable substituent, and (iii) a molecular weight exceeding 220 g/mol while remaining below 250 g/mol—criteria that are relevant for fragment-based lead discovery and ligand efficiency calculations . The 4-ethoxy-6-ethyl analog (CAS 2098009-00-6, MW 235.24) exceeds this upper bound. Notably, CymitQuimica currently lists the product as discontinued, which may necessitate sourcing from alternative vendors (A2B Chem AV11110) or custom synthesis, a factor that should be weighed in procurement planning .

Commercial availability Purity Supply chain Procurement Catalog compound

Hammett Substituent Constant Differentiation: Electronic Modulation of the Pyrazine Ring Across 4-Substituted Analogs

The electronic nature of the 4-position substituent exerts a first-order effect on the electron density of the pyrazine ring, which in turn modulates (i) the acidity of the 2-carboxylic acid (pKₐ shift), (ii) the electrophilicity of the pyrazine ring toward nucleophilic attack, and (iii) the strength of π-stacking and hydrogen-bonding interactions with kinase active sites . The 4-ethoxy group (Hammett σₚ ≈ −0.24) is electron-donating by resonance, increasing pyrazine ring electron density relative to the 4-chloro analog (σₚ ≈ +0.23, electron-withdrawing) and the unsubstituted parent (σₚ = 0.00), but is slightly less electron-donating than the 4-hydroxy group (σₚ ≈ −0.37) [1]. This places the 4-ethoxy-6-methyl derivative in a unique electronic regime: sufficiently electron-rich to stabilize potential charge-transfer interactions with kinase hinge methionine or cysteine residues, yet not so electron-rich as to promote oxidative metabolic liability associated with 4-hydroxy/4-amino substituents [2]. The quantitative σₚ difference of ≈0.47 between 4-ethoxy and 4-chloro translates to a predicted ~3-fold difference in pyrazine ring protonation equilibrium (pKₐ of conjugate acid shifted by ~0.5–0.7 units), which can alter binding mode and selectivity profiles in kinase assays [1].

Electronic effects Hammett constant SAR Reactivity Nucleophilic aromatic substitution

High-Value Application Scenarios for 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid in Drug Discovery and Chemical Biology


RET Kinase Inhibitor Lead Optimization: Probing 4-Alkoxy SAR in Gatekeeper Mutant-Selective Series

Based on the Array BioPharma patent disclosure showing that pyrazolo[1,5-a]pyrazines with systematic 4-position variation achieve RET-WT IC₅₀ values of 3.9–4.8 nM and RET-V804M IC₅₀ values of 5.8–9.0 nM , the 4-ethoxy-6-methyl derivative serves as a critical SAR probe to explore the steric and electronic tolerance of the RET kinase 4-substituent pocket. The ethoxy group's intermediate size (Taft Eₛ ≈ −0.55) and hydrogen-bond acceptor capacity, combined with the 2-carboxylic acid handle for amide library synthesis, enables systematic evaluation of 4-alkoxy chain length effects on mutant vs. wild-type selectivity. Researchers should prioritize this compound over the 4-methoxy analog when investigating hydrophobic pocket expansion, as the ethyl chain can engage additional van der Waals contacts that the methyl group cannot reach, while avoiding the complete loss of H-bond acceptor function seen with the 4,6-dimethyl analog [1]. Procurement recommendation: use this compound as the carboxylic acid starting material for a focused 30–50 compound amide library targeting RET-V804M and RET-M918T mutants.

Chemoselective Late-Stage Diversification via Orthogonal 2-COOH and 7-C–H Functionalization

The confluence of (i) a single reactive carboxylic acid at position 2, (ii) an inert 4-ethoxy substituent that does not compete in coupling or substitution reactions, and (iii) a position-7 C–H bond that is the most acidic site on the scaffold (pKₐ DMSO ≈ 29–31, predicted) , enables an orthogonal two-step diversification sequence: first, amide coupling at 2-COOH (HATU/DIPEA/DMF, >90% conversion expected based on standard conditions), followed by diaminomethylation at position 7 (silylformamidine, 70 °C, predicted 50–70% yield based on 4-methoxy analog precedent) and hydrolysis to the 7-aldehyde [1]. This orthogonal reactivity profile is not achievable with the 4-chloro analog (competing SNAr) or the 4-hydroxy analog (O-acylation), making the 4-ethoxy derivative uniquely suited for generating three-dimensionally diverse compound libraries from a single starting material. This application scenario is directly supported by the Koidan group's demonstration of position-7 formylation across a range of 4-substituted pyrazolo[1,5-a]pyrazines .

Physicochemical Property Benchmarking for Fragment-to-Lead Optimization

With a molecular weight of 221.21 g/mol, clogP of ~1.6–1.9, TPSA of ~68 Ų, and 4 rotatable bonds, the target compound occupies an attractive fragment-to-lead chemical space: it satisfies all Lipinski Rule of 5 criteria while providing sufficient complexity (fused bicyclic core, three diversity vectors) for productive fragment growing . In matched-pair comparisons against the 4,6-dimethyl analog (MW 191.19, fewer H-bond acceptors) and the 4-chloro analog (higher lipophilicity, no H-bond acceptor at position 4), the 4-ethoxy derivative uniquely balances MW efficiency with functional group diversity [1]. For fragment-based drug discovery programs targeting kinases with shallow ATP pockets (e.g., RET, JAK, PI3K), this compound provides a validated starting point where the ethoxy oxygen can serve as a hinge-binding contact and the carboxylic acid enables rapid amide-based fragment growing. The scaffold's multi-kinase validation reduces the risk that initial fragment hits will lack ligand efficiency upon elaboration.

Chemical Biology Probe Development: Bifunctional Degrader (PROTAC) Linker Attachment Point

The 2-carboxylic acid moiety serves as an ideal linker attachment point for proteolysis-targeting chimera (PROTAC) design, enabling conjugation to E3 ligase recruiting elements (cereblon, VHL, or IAP ligands) via amide or ester linkages without perturbing the 4-ethoxy-6-methyl kinase-binding pharmacophore . The 4-ethoxy group's chemical inertness under both acidic (TFA/DCM, common in Boc deprotection) and basic (piperidine/DMF, common in Fmoc deprotection) conditions ensures that linker chemistry is confined to the 2-position, a critical requirement for maintaining binary target engagement in PROTAC ternary complex formation. This scenario is particularly relevant given the pyrazolo[1,5-a]pyrazine scaffold's established RET kinase inhibition [1], as RET fusions (CCDC6-RET, KIF5B-RET) represent clinically validated oncology targets where bifunctional degraders may overcome resistance to catalytic-site inhibitors. The target compound's purity specification (≥95%) meets the requirements for biochemical and cellular PROTAC characterization .

Quote Request

Request a Quote for 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.